Sibanomicin
Description
Structure
2D Structure
Properties
CAS No. |
117782-84-0 |
|---|---|
Molecular Formula |
C23H31N3O5.ClH |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
(8Z)-2-[3,4-dihydroxy-4,6-dimethyl-5-(methylamino)oxan-2-yl]oxy-8-propylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one |
InChI |
InChI=1S/C23H31N3O5/c1-5-6-14-9-15-11-25-18-8-7-16(10-17(18)21(28)26(15)12-14)31-22-20(27)23(3,29)19(24-4)13(2)30-22/h6-8,10-11,13,15,19-20,22,24,27,29H,5,9,12H2,1-4H3/b14-6- |
InChI Key |
JEZZKSQFJNWDCY-NSIKDUERSA-N |
SMILES |
CCC=C1CC2C=NC3=C(C=C(C=C3)OC4C(C(C(C(O4)C)NC)(C)O)O)C(=O)N2C1 |
Isomeric SMILES |
CC/C=C\1/CC2C=NC3=C(C=C(C=C3)OC4C(C(C(C(O4)C)NC)(C)O)O)C(=O)N2C1 |
Canonical SMILES |
CCC=C1CC2C=NC3=C(C=C(C=C3)OC4C(C(C(C(O4)C)NC)(C)O)O)C(=O)N2C1 |
Synonyms |
sibanomicin |
Origin of Product |
United States |
Molecular Biology and Biosynthesis of Sibanomicin
Genetic Basis of Sibanomicin Production
The production of this compound by Micromonospora is genetically encoded, residing within a specific biosynthetic gene cluster (BGC). The study of these BGCs provides fundamental insights into how the bacterium constructs the complex PBD scaffold and its unique sugar moiety.
The genus Micromonospora is recognized as a rich source of bioactive secondary metabolites, including this compound. nih.govresearchgate.net Analysis of various Micromonospora genomes has revealed a high potential for producing such compounds, with numerous BGCs identified. nih.govcu.edu.eg
While the this compound producer is a Micromonospora species, extensive research has been conducted on the highly similar gene cluster for sibiromycin (B87660), an antibiotic produced by Streptosporangium sibiricum. asm.org This research serves as a primary model for understanding this compound biosynthesis. The sibiromycin gene cluster was cloned and localized to a 32.7-kb contiguous DNA region. researchgate.net This BGC is comprised of 26 open reading frames (ORFs) that encode all the necessary machinery for producing the final molecule. researchgate.net The boundaries of this cluster were confirmed through targeted gene replacement experiments. researchgate.net The organization of the cluster reveals a modular strategy where the core components of the molecule are synthesized separately before being assembled. researchgate.net This "modular" arrangement is a common feature in the biosynthesis of complex natural products. researchgate.net
Functional annotation of the ORFs within the homologous sibiromycin BGC provides a detailed blueprint for this compound's assembly line. The 26 ORFs encode a variety of proteins with distinct roles, including enzymes for precursor synthesis, assembly, regulation, and self-resistance. researchgate.net
Key functional categories of the ORFs include:
Precursor Biosynthesis: A subset of ORFs is dedicated to synthesizing the two primary building blocks: the dihydropyrrole moiety and the modified anthranilic acid unit. researchgate.net
Assembly: Nonribosomal peptide synthetase (NRPS) enzymes are encoded by the cluster to catalyze the condensation of the precursor moieties to form the characteristic tricyclic PBD core. researchgate.netrsc.org
Tailoring and Glycosylation: Several ORFs code for tailoring enzymes that modify the PBD scaffold, as well as enzymes specifically involved in the biosynthesis of the unique sugar, sibirosamine (B1230699), and its attachment to the core structure. researchgate.netasm.org
Regulation and Resistance: The cluster also contains genes predicted to regulate the expression of the biosynthetic genes and to provide the producing organism with a mechanism of resistance to its own cytotoxic product. researchgate.net
Gene replacement studies on specific ORFs, such as sibA, sibC, and sibE in the sibiromycin cluster, have been instrumental in confirming their proposed functions within the biosynthetic pathway. researchgate.netasm.org
Enzymology of this compound Biosynthesis
The genetic blueprint laid out in the BGC is executed by a suite of specialized enzymes. These biocatalysts perform the chemical reactions required to build this compound from simple metabolic precursors.
The biosynthesis of this compound involves a variety of enzymatic reactions, from the formation of its precursors to the final tailoring steps. Key enzymes and their functions, largely inferred from the study of the sibiromycin pathway, include:
Kynurenine-3-monooxygenase Homolog (SibC): This enzyme is involved in the hydroxylation of a precursor molecule at a position that will become C9 of the final PBD scaffold. nih.gov This hydroxylation is a critical step in the formation of the anthranilate moiety. nih.gov
C-methyltransferase (SibL): SibL is an S-adenosyl-L-methionine (SAM)-dependent enzyme that catalyzes the methylation at the C4 position of a kynurenine-derived intermediate. researchgate.net This methylation, which corresponds to the C8 position of the this compound core, is important for the molecule's activity. researchgate.net
Nonribosomal Peptide Synthetases (NRPSs): These large, modular enzymes are responsible for the core assembly of the PBD structure. They select, activate, and condense the anthranilate and dihydropyrrole precursors to form the seven-membered diazepine (B8756704) ring of the PBD scaffold. researchgate.netrsc.org
Glycosyltransferase: An enzyme encoded within the BGC is responsible for attaching the sibirosamine sugar to the PBD aglycone. This glycosylation step is a hallmark of this compound and is crucial for its high-affinity DNA binding. researchgate.net
The construction of this compound begins with precursors derived from primary metabolism. Isotopic feeding experiments have been crucial in identifying these starting materials. asm.org
Anthranilic Acid Moiety: The substituted anthranilic acid portion of this compound originates from L-tryptophan via the kynurenine (B1673888) pathway. asm.orgresearchgate.net The pathway proceeds through several intermediates, including L-kynurenine and 3-hydroxy-L-kynurenine. researchgate.netnih.gov Chemical complementation studies have shown that 3-hydroxy-4-methylanthranilic acid is a key intermediate that serves as the substrate for the NRPS enzymes. researchgate.netasm.org The biosynthesis of this precursor involves hydroxylation followed by methylation. nih.gov
Dihydropyrrole Moiety: The dihydropyrrole ring is derived from the amino acid L-tyrosine. asm.orgrsc.org
Sibirosamine: The genes responsible for the biosynthesis of this unique deoxysugar are located within the this compound BGC. researchgate.netasm.org The presence of these genes ensures a ready supply of the sugar for attachment to the PBD core.
Comparative Biosynthesis with Related Pyrrolonih.govrsc.orgbenzodiazepines
This compound shares its fundamental pyrrolo nih.govrsc.orgbenzodiazepine architecture with other natural products like anthramycin (B1237830) and tomaymycin (B1231328). researchgate.netnih.gov However, distinct variations in their chemical structures point to fascinating divergences in their biosynthetic pathways.
A comparative analysis highlights several key differences:
Precursor Pathways: While this compound and anthramycin both utilize the kynurenine pathway to generate their anthranilate precursors from tryptophan, tomaymycin biosynthesis employs a different route starting from chorismic acid. researchgate.net
Substitution Patterns: The "tailoring" of the PBD scaffold differs significantly. This compound features hydroxylation at C7 and C9, and methylation at C8. nih.gov In comparison, anthramycin shares the C9-hydroxylation and C8-methylation but lacks the C7-hydroxyl group. nih.gov Tomaymycin, on the other hand, has a C7-hydroxyl group but lacks the modifications seen on the anthranilate ring of this compound. researchgate.net
Glycosylation: The most striking difference is the glycosylation of this compound with sibirosamine. asm.orgnih.gov This feature is absent in many other PBDs, such as anthramycin and tomaymycin, and is a major contributor to this compound's enhanced potency. researchgate.net
These comparative insights, gained from genetic and biochemical studies, not only illuminate the evolutionary relationships between these biosynthetic pathways but also provide a foundation for engineering novel PBD derivatives through combinatorial biosynthesis. asm.org
Analysis of Shared and Divergent Biosynthetic Routes in the PBD Family
The biosynthesis of the PBD family, including this compound, is characterized by a convergent pathway where two main precursors are independently synthesized and later fused to form the characteristic tricyclic core. metabolomicsworkbench.org Feeding studies have identified these fundamental building blocks as L-tryptophan, which forms the anthranilate moiety (A-ring), and L-tyrosine, which gives rise to the dihydropyrrole moiety (C-ring). nih.gov This shared origin establishes a common foundational route for PBDs such as this compound, Sibiromycin, Anthramycin, and Tomaymycin. nih.gov
Shared Biosynthetic Route:
Anthranilate Moiety Formation: The pathway initiates with L-tryptophan, which is converted to the anthranilate unit via the kynurenine pathway. nih.gov An intermediate in this process is 3-hydroxy-L-kynurenine. nih.govnih.gov
Dihydropyrrole Moiety Formation: Concurrently, L-tyrosine is transformed into the proline-based C-ring. This transformation involves multiple enzymatic steps, including the dioxygenation of L-3,4-dihydroxyphenylalanine (L-DOPA) by specialized enzymes like SibV, which catalyzes a 2,3-extradiol dioxygenation. uni.lu
Assembly: The synthesized anthranilic and dihydropyrrole moieties are then assembled by nonribosomal peptide synthetase (NRPS) enzymes, which catalyze the formation of the diazepine ring, completing the core PBD scaffold. nih.govnih.gov
Divergent Biosynthetic Routes:
While the core structure shares a common origin, the significant structural diversity within the PBD family arises from divergent "tailoring" steps that modify the PBD scaffold. These modifications, which occur before and after the final assembly, are what distinguish compounds like this compound from its relatives.
Key points of divergence include:
A-Ring Modifications: The aromatic A-ring is a major site of structural variation. For instance, the biosynthesis of Sibiromycin involves C-8 methylation of the anthranilate moiety, a reaction catalyzed by the S-adenosylmethionine-dependent enzyme SibL. nih.gov Anthramycin biosynthesis is proposed to diverge after the formation of 3-hydroxy-4-methylanthranilic acid. nih.gov
C-9 Hydroxylation: The presence or absence of a hydroxyl group at the C-9 position is a critical divergence. Sibiromycin possesses a C-9 hydroxyl group, which has been linked to cardiotoxicity. nih.govuni.lu this compound, however, lacks this C-9 hydroxyl group. uni.lu The biosynthetic production of 9-deoxysibiromycin, an analog that also lacks this group, highlights that this hydroxylation is a key divergent step. uni.lu
Glycosylation: The most significant point of divergence for this compound and Sibiromycin is the attachment of a sugar moiety. uni.lu These are the only two known naturally glycosylated PBDs. nih.govuni.lu The presence of the rare aminosugar, sibirosamine, at the C-7 position dramatically enhances the biological activity of these molecules compared to their non-glycosylated counterparts like Anthramycin and Tomaymycin. nih.govuni.lu
The modularity of the biosynthetic gene clusters allows for this diversity, where the genes for the core synthesis are conserved, while the genes for tailoring reactions differ between producing organisms. nih.govnih.gov
Genetic and Enzymatic Determinants of Sibirosamine Moiety Biosynthesis
The unique biological properties of this compound are intrinsically linked to its C-7 sugar substituent, sibirosamine. uni.luuni.lu This rare deoxysugar is found only in this compound and its close relative, Sibiromycin. nih.gov The genetic and enzymatic machinery required for its synthesis is encoded within the PBD gene cluster, providing a clear example of a modular biosynthetic strategy. nih.govwikipedia.org
Although the specific gene cluster for this compound has not been fully detailed, extensive studies on the highly homologous sibiromycin (sib) gene cluster provide a robust model for understanding sibirosamine biosynthesis. nih.govnih.gov Homology searches have identified a dedicated sub-cluster of five genes responsible for constructing the activated sugar donor. nih.gov
| Gene | Proposed Function (based on homology in sib cluster) |
| sibI | dTDP-glucose 4,6-dehydratase |
| sibJ | dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase |
| sibM | C-methyltransferase |
| sibN | Aminotransferase |
| sibO | N-methyltransferase |
Table based on data from Li et al., 2009. nih.gov
The proposed biosynthetic pathway for the dTDP-sibirosamine precursor is as follows:
The pathway likely starts from glucose-1-phosphate, which is converted to dTDP-D-glucose.
SibI , a putative dTDP-glucose 4,6-dehydratase, then converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.
SibJ , predicted to be a 3,5-epimerase, modifies the stereochemistry of the sugar intermediate.
SibM is believed to be a C-methyltransferase that adds a methyl group to the sugar.
An amino group is introduced by the aminotransferase SibN .
The final step in the precursor's synthesis is the N-methylation of the amino group, catalyzed by SibO .
Once the dTDP-L-sibirosamine precursor is fully assembled, a glycosyltransferase enzyme, also encoded within the gene cluster, catalyzes its attachment to the C-7 hydroxyl group of the PBD aglycone, yielding the final glycosylated natural product.
Molecular Mechanisms of Action and Cellular Targets of Sibanomicin
DNA-Interactive Mechanisms
The primary cellular target of Sibanomicin is nuclear DNA. The molecule exerts its effects through a multi-step process involving selective binding to the DNA minor groove, followed by the formation of a covalent adduct with a guanine (B1146940) base. These interactions alter the structure and function of DNA, forming the basis of this compound's biological activity.
This compound, like other PBDs, is a sequence-selective DNA alkylating agent that preferentially binds to the minor groove of the DNA double helix. nih.govadcreview.comadcreview.com The inherent structure of the PBD scaffold, particularly the S-configuration at the C11a position, imparts a right-handed twist to the molecule. This specific conformation allows for an isohelical fit within the minor groove, facilitating the subsequent alkylation reaction. adcreview.com
Research has demonstrated that the alkylation of DNA by this compound and related PBDs is not random but occurs at specific DNA sequences. The preferred binding sequence for this class of compounds generally follows the trend of 5'-Pu-G-Pu > 5'-Py-G-Pu > 5'-Pu-G-Py > 5'-Py-G-Py (where Pu is a purine and Py is a pyrimidine). nih.gov This selectivity indicates that the local DNA sequence and structure play a crucial role in dictating the sites of this compound adduction.
| Binding Preference Rank | DNA Sequence (5' to 3') | Description |
|---|---|---|
| 1 | Pu-G-Pu | Highest preference (e.g., AGA, GGA) |
| 2 | Py-G-Pu | High preference (e.g., CGA, TGG) |
| 3 | Pu-G-Py | Moderate preference (e.g., AGC, GGT) |
| 4 | Py-G-Py | Lowest preference (e.g., CGC, TGT) |
Following its positioning within the minor groove, this compound forms a stable, covalent adduct with DNA. This reaction occurs between the electrophilic C11 position of the PBD core and the exocyclic N2 amine group of a guanine residue. nih.govnih.govadcreview.com This creates an aminal linkage, tethering the this compound molecule to the floor of the DNA minor groove.
A critical feature of the this compound-DNA adduct is that it causes minimal distortion of the DNA helix. nih.gov Unlike many other DNA alkylating agents that cause significant structural perturbations, the PBD adduct is accommodated within the natural conformation of the DNA. This subtle alteration is believed to make the lesion a poor substrate for recognition and excision by cellular DNA repair machinery, contributing to the persistence and potency of the damage. nih.gov
The covalent binding of this compound to DNA, while causing minimal local distortion, has a significant impact on the stability of the DNA duplex. Studies on PBDs have shown that the formation of these adducts can substantially increase the thermal stability of DNA. nih.gov This stabilization effect is a direct consequence of the covalent linkage and the snug fit of the molecule within the minor groove.
While the local conformational changes are subtle, the broader impact of this compound on global DNA topology, such as DNA supercoiling, is not well-characterized in the existing literature. However, any agent that binds to and stabilizes the DNA helix can potentially influence topological states, which are critical for processes like replication and transcription. nih.gov The lack of significant distortion suggests that this compound may not induce large-scale changes in DNA writhe or twist, but its stabilizing effect could influence the energy required for topological transformations managed by enzymes like topoisomerases.
Downstream Cellular and Molecular Effects
The formation of this compound-DNA adducts serves as a primary lesion that triggers a range of downstream cellular and molecular consequences. These effects are primarily due to the obstruction of essential enzymatic processes that utilize DNA as a template.
The presence of a bulky this compound adduct covalently bound in the minor groove of DNA presents a formidable roadblock to enzymes that must traverse the DNA strand. PBDs, including this compound, have been identified as potent inhibitors of transcription. medscape.com The mechanism of this inhibition is the physical blockage of RNA polymerase progression along the DNA template. Specific sequences that form pronounced blocks to transcription have been identified, such as ACAGAAA-5', AAAGATG-5', AGAGATA-5', and CAAGAAC-5'. nih.gov The this compound adduct at a guanine within these sequences effectively halts the transcriptional machinery.
There is currently a lack of specific research detailing the inhibitory effects of this compound on other DNA processing enzymes, such as endonucleases. However, it is plausible that the DNA adduct could sterically hinder the access of any protein that needs to bind to or process the DNA in the vicinity of the alkylation site.
DNA-binding agents can significantly affect the interaction of transcription factors with their specific recognition sequences. tandfonline.com Transcription factors typically recognize their target sites by making contacts with the edges of the bases exposed in either the major or minor grooves of the DNA. wikipedia.org By occupying the minor groove and covalently modifying a guanine base, this compound can directly interfere with the binding of transcription factors that recognize sequences containing the adducted site. nih.gov This interference can occur through direct competition for the binding site or by altering the local DNA conformation in a way that is no longer recognized by the protein.
The ultimate consequence of inhibiting RNA polymerase and modulating the binding of transcription factors is a profound alteration in cellular gene expression. By preventing the transcription of essential genes, this compound can disrupt cellular homeostasis, inhibit proliferation, and ultimately trigger cell death pathways. The sequence-selective nature of its DNA binding suggests that this compound may disproportionately affect the expression of certain genes over others, although the precise gene expression signatures resulting from this compound treatment require further investigation.
Based on a comprehensive search of available scientific literature, there is currently no specific information detailing the mechanisms by which this compound interferes with DNA repair pathways and their associated processes.
Extensive queries for research findings on this compound's effects on pathways such as homologous recombination (HR), non-homologous end joining (NHEJ), base excision repair (BER), nucleotide excision repair (NER), or its interaction with key DNA damage response (DDR) proteins did not yield any relevant results.
Therefore, the section on "Interference with DNA Repair Pathways and Associated Processes" for this compound cannot be provided at this time. Further research and publication in peer-reviewed sources are required to elucidate the specific molecular interactions between this compound and the cellular DNA repair machinery.
Synthetic Methodologies and Analog Development for Sibanomicin Research
Methodologies for Total Synthesis of Sibanomicin Aglycones and Related PBD Scaffolds
The total synthesis of PBD aglycones, the core structure of molecules like this compound, is a critical area of research, enabling access to the natural product and its analogs. semanticscholar.org The PBD scaffold is characterized by a tricyclic system comprising a benzene (B151609) ring fused to a diazepine (B8756704) ring, which in turn is fused to a pyrrole (B145914) ring. ctdbase.orgctdbase.org
A variety of synthetic strategies have been developed to construct this privileged structure. nih.gov One prominent approach involves a two-step sequence starting with a one-pot Ugi/cyclization reaction, followed by a reduction and spontaneous, temperature-controlled cyclization to selectively yield pyrrolo[2,1-c] nih.govctdbase.orgbenzodiazepine-3-ones. nih.gov More recent advancements have built upon this, using post-Ugi transformations to access PBD scaffolds with varying degrees of unsaturation in the pyrrolo ring, a key feature influencing their DNA binding affinity. nih.govacs.org These methods are advantageous as they often utilize inexpensive, commercially available starting materials without the need for extensive protecting group chemistry. nih.govacs.org
Other methodologies focus on the annulation of the diazepine ring onto a pre-existing pyrrole fragment or the simultaneous formation of both the pyrrole and diazepine rings from dicarbonyl intermediates. researchgate.net For instance, a one-pot method has been developed for synthesizing isomeric pyrrolo[1,2-x] nih.govctdbase.orgdiazepinones through the condensation of N-Boc protected amino acids with biomass-derived furans, followed by deprotection and a Paal-Knorr cyclization. researchgate.net The total synthesis of related complex natural product aglycones, such as that of tiacumicin B, often involves sophisticated strategies like intramolecular Suzuki cross-coupling for macrocyclization, highlighting the advanced chemical techniques required for these molecules. nih.gov
Strategies for Semi-Synthetic Modification and Chemoenzymatic Synthesis
Semi-synthetic and chemoenzymatic approaches offer powerful alternatives to total synthesis, often providing more efficient routes to novel analogs by modifying the natural product. eupati.euwikipedia.org Semi-synthesis starts with a compound isolated from a natural source, which is then chemically altered. wikipedia.org This can improve properties like stability or efficacy. eupati.eu For example, the natural antibiotic penicillin was modified to create a range of semi-synthetic versions with improved characteristics. researchgate.net In the context of PBDs, modifications can be made to the isolated natural product to generate derivatives for research. nih.gov
Chemoenzymatic synthesis integrates the high selectivity of enzymes with practical chemical reactions. nih.gov This strategy is particularly useful for creating complex molecules with high stereoselectivity. nih.gov Enzymes can be used to catalyze specific steps that are challenging to achieve through traditional chemistry, such as the synthesis of specific CoA derivatives or the regeneration of cofactors. rsc.orgnih.gov For instance, enzymes like SalL can synthesize SAM analogs with unnatural nucleobases, and stilbene (B7821643) synthase has been shown to accept non-physiological substrates to create diverse polyketide products. rsc.orgnih.gov While specific chemoenzymatic total syntheses of this compound are not widely detailed, the principles are well-established for other complex natural products and represent a viable strategy for producing this compound derivatives. nih.gov
Design and Synthesis of this compound Analogues for Research Purposes
The creation of this compound analogues is driven by the need to understand its structure-activity relationships (SAR) and to develop compounds with improved properties. This involves the rational design and synthesis of molecules with targeted modifications to the PBD core, the sugar moiety, or through the creation of larger, more complex constructs.
Rational design strategies include altering substituents on the aromatic A-ring and the pyrrolo C-ring. google.com For example, attaching different groups at the C8 position has been shown to produce compounds with improved DNA-sequence selectivity and enhanced biological activity compared to the monomeric PBD unit alone. mdpi.com The introduction of unsaturation into the C-ring is another key modification, as it affects the conformation of the molecule and its affinity for DNA. nih.gov The goal of these modifications is often to enhance the molecule's ability to interfere with DNA processing, thereby increasing its potency as an antitumor agent. google.com
This compound is distinguished from many other PBDs by the presence of the sibirosamine (B1230699) sugar at the C7 position of its A-ring. researchgate.net This bulky substituent is believed to play a crucial role in its high cytotoxicity and DNA-binding affinity. researchgate.net Computational studies suggest that the C7-sibirosamine sugar does not form hydrogen bonds within the DNA minor groove but instead points out from the groove. researchgate.net This orientation may serve to inhibit the approach of DNA-processing proteins like transcription factors, explaining its enhanced biological activity compared to PBDs lacking a bulky C7-substituent. researchgate.net
A major strategy in PBD analog development is the creation of dimeric and hybrid molecules. PBD dimers consist of two PBD units tethered by a flexible linker, typically connecting the C8 positions of the two monomers. google.comnih.gov These dimers are designed to cross-link DNA by alkylating guanines on opposite strands, a mechanism that is difficult for cellular repair machinery to resolve. adcreview.com This dual-binding action results in significantly greater cytotoxicity and antitumor activity compared to PBD monomers. nih.gov These synthetic dimers can span several DNA base pairs and show high efficiency in forming DNA interstrand cross-links. adcreview.com
Hybrid constructs involve linking a PBD monomer to another molecular entity, such as a different DNA-binding agent or a molecule that confers other useful properties. ucl.ac.ukmdpi.com For example, a PBD-adenosine hybrid was synthesized by linking the PBD unit DC-81 to an adenosine (B11128) molecule via a pentynyl spacer. mdpi.com This approach aims to combine the properties of both parent molecules or to target the PBD to specific cellular locations. mdpi.com PBDs have also been famously used as payloads in antibody-drug conjugates (ADCs), where the potent cytotoxicity of the PBD is directed specifically to cancer cells by a tumor-targeting antibody, a strategy that has led to several agents entering clinical trials. google.comgoogle.comnih.gov
Structure Activity Relationship Sar Studies of Sibanomicin and Its Analogues
Correlating Specific Structural Motifs with DNA Binding Affinity and Selectivity
The ability of sibanomicin and its analogues to bind to DNA with high affinity and selectivity is not the result of a single feature, but rather the synergistic interplay of several distinct structural motifs. Each motif plays a defined role in the recognition, binding, and covalent modification of DNA.
The Pyrrolobenzodiazepine Core: The tricyclic PBD core provides the fundamental three-dimensional shape necessary for a snug fit within the DNA minor groove. plos.org This isohelical shape allows the molecule to lie along the floor of the groove, maximizing contact with the DNA base pairs. plos.orgirb.hr
The N10-C11 Electrophilic Imine: PBDs possess an electrophilic imine (or a carbinolamine/carbinolamine ether precursor) at the N10-C11 position. plos.org This moiety is critical for the molecule's biological activity, as it forms a covalent aminal linkage with the C2-amino group of a guanine (B1146940) base, which resides in the minor groove. oup.complos.org This covalent bond is a hallmark of the PBD class and is a primary contributor to their high DNA binding affinity. plos.org
The C7-Sibirosamine Sugar: this compound and its close relative sibiromycin (B87660) are unique among naturally occurring PBDs for their C7-O-glycosidic linkage to a sibirosamine (B1230699) sugar. asm.orghud.ac.uk This bulky sugar moiety significantly enhances DNA-binding affinity and is a major contributor to the high cytotoxicity of these compounds. asm.org Computational studies suggest the sibirosamine sugar does not interact directly with the DNA groove walls but instead projects outwards, where it may play a role in inhibiting the approach of DNA-processing proteins like transcription factors. researchgate.net
A-Ring Substituents: The pattern of substitution on the aromatic A-ring influences the electronic properties and stability of the crucial N10-C11 imine. acs.org While extensive modifications to the A-ring have generally not led to improved binding or cytotoxicity compared to lead compounds, specific substitutions are critical. acs.org For instance, the C7-glycosylation found in this compound is a key determinant of its high affinity. asm.org
C-Ring Modifications: The saturation and substitution pattern of the C-ring significantly impact potency. Studies comparing various PBDs have indicated that the superior potency of natural products like sibiromycin is largely due to the structure of the C-ring, particularly unsaturation at the C2-position and the nature of C2-substituents. acs.org
| Structural Motif | Primary Function in DNA Interaction | Reference |
|---|---|---|
| PBD Tricyclic Core | Provides the fundamental 3D shape for isohelical fitting into the DNA minor groove. | plos.orgirb.hr |
| N10-C11 Imine | Forms a covalent bond with the C2-NH2 group of guanine, anchoring the molecule to DNA. | oup.complos.org |
| C7-Sibirosamine Sugar | Significantly enhances DNA binding affinity and may block protein access to DNA. | asm.orgresearchgate.net |
| C8-Substituents | Modulate binding affinity and sequence selectivity through non-covalent interactions. | plos.org |
| C2-Substituents/Unsaturation | Contributes significantly to the high potency of naturally occurring PBDs. | acs.org |
Analysis of the Influence of Substituents on Molecular Interactions within the DNA Minor Groove
The specific substituents appended to the PBD core are not merely decorative but have a profound influence on the molecule's orientation, affinity, and sequence selectivity through a network of non-covalent interactions within the DNA minor groove.
A-Ring Substituents (C7, C8, C9):
C7-Position: As noted, the C7-sibirosamine sugar of sibiromycin/sibanomicin is a critical feature. asm.org Its presence significantly boosts DNA binding affinity. asm.org Molecular dynamics simulations indicate it points away from the minor groove floor, which could explain the enhanced cytotoxicity by sterically hindering the binding of transcription factors or other DNA-binding proteins. researchgate.net
C8-Position: The C8-position is a common site for attaching chains to create PBD dimers or conjugates. plos.org For monomers, a substituent at C8 can enhance non-covalent interactions like van der Waals forces and hydrogen bonds with the DNA, thereby increasing the stability of the adduct. plos.org For PBD dimers linked via their C8 positions (e.g., SJG-136), the length and flexibility of the linker are the primary determinants of DNA sequence preference and the ability to form inter- or intra-strand cross-links. oup.com For example, a C8-O-(CH2)3-O-C8' linker as in SJG-136 favors interstrand cross-linking in sequences with guanines separated by two A/T base pairs. oup.com
C9-Position: The C9-hydroxyl group found in some PBDs like sibiromycin was found to be a source of cardiotoxicity. asm.org While its removal might be desirable for safety, it can also alter DNA binding affinity, suggesting it forms interactions within the minor groove. researchgate.net
C-Ring Substituents (C2):
The nature of the substituent at the C2-position, along with the degree of saturation in the C-ring, is a key differentiator for the potency of natural PBDs. acs.org A comparison of DC-81 with natural products like anthramycin (B1237830) and sibiromycin showed that the superior activity of the latter compounds was attributable to their C-ring structures. acs.org
| Position | Substituent Type | Influence on DNA Minor Groove Interaction | Reference |
|---|---|---|---|
| C7 | Sibirosamine Sugar | Enhances binding affinity; projects out of the groove potentially blocking protein binding. | asm.orgresearchgate.net |
| C8 | Side chains / Dimer linkers | Provides additional non-covalent interactions (van der Waals, H-bonds). Linker length in dimers dictates cross-linking sequence selectivity. | oup.complos.org |
| C9 | Hydroxyl Group | Associated with cardiotoxicity; its removal affects DNA binding affinity. | asm.orgresearchgate.net |
| C2 | Unsaturation / Substituents | A primary determinant of the high potency observed in natural PBDs. | acs.org |
Application of Quantitative Structure-Activity Relationship (QSAR) Modeling for PBDs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For PBDs, QSAR studies have been instrumental in identifying the key physicochemical and structural properties that govern their cytotoxicity.
3D/4D-QSAR: Higher-dimensional QSAR methods provide more detailed insights by considering the three-dimensional structure of the molecules. researchgate.net These models map properties like steric and electrostatic fields onto the molecular structure to identify regions where modifications would enhance or diminish activity. researchgate.net For PBDs, 3D-QSAR pharmacophore models have been constructed, identifying key features like hydrogen bond acceptors and hydrophobic regions that are critical for activity. researchgate.net Such models can then be used for virtual screening of compound libraries to identify new potential PBD-based agents. researchgate.net The goal of these techniques is to build a robust and predictive model that can guide the synthesis of new analogues with improved potency. researchgate.netrsc.org
Utilization of Computational Chemistry Approaches in SAR (e.g., Molecular Dynamics, Docking Simulations)
Computational chemistry provides powerful tools for visualizing and understanding the complex interactions between PBDs and DNA at an atomic level, complementing experimental SAR data. spirochem.comtheraindx.comindianabiosciences.org
Molecular Docking: Docking simulations are used to predict the most likely binding orientation of a ligand (the PBD analogue) within a receptor's active site (the DNA minor groove). frontiersin.orgmdpi.comnih.gov This technique scores different poses based on intermolecular forces, helping to rationalize observed binding affinities and selectivities. mdpi.com For PBDs, docking can help predict how changes in substitution patterns will affect the fit of the molecule in the minor groove and its interactions with specific DNA base pairs. plos.org
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the PBD-DNA complex over time, offering insights that static models cannot. nih.govarxiv.org These simulations calculate the forces between atoms and their subsequent motions, allowing researchers to assess the stability of the covalent adduct and observe the conformational changes in both the PBD and the DNA. nih.govarxiv.orgsimonsfoundation.org For instance, MD simulations were used to compare the DNA interactions of sibiromycin and 9-deoxysibiromycin, revealing that the C9-OH group affects binding and that the two molecules may have different sequence preferences. researchgate.net These simulations also provided crucial evidence that the C7-sibirosamine sugar likely points out of the groove, a key insight for understanding its function. researchgate.net MD simulations are also vital for validating the stability of docked complexes and understanding the dynamic behavior that governs molecular recognition. rsc.orgfrontiersin.org
Preclinical Efficacy Studies of Sibanomicin
In Vitro Efficacy Assessments
Evaluation of Cytotoxicity in Diverse Cancer Cell Lines
Sibanomicin is a member of the pyrrolobenzodiazepine (PBD) class of antitumor antibiotics, which also includes compounds like anthramycin (B1237830), sibiromycin (B87660), and tomaymycin (B1231328). adcreview.com PBDs are known for their potent cytotoxic activity against a broad range of cancer cells. adcreview.comamazonaws.com The cytotoxicity of PBDs stems from their ability to bind to the minor groove of DNA and form a covalent adduct, which interferes with DNA processing and ultimately leads to cell death. adcreview.com
While specific quantitative data on the cytotoxicity of this compound across a wide array of cancer cell lines is not extensively detailed in the provided search results, the information available indicates its potent antitumor activity. rsc.orgadcreview.com For instance, the related PBD, thiocoraline, has shown potent cytotoxic activity against P-388, A-549, and MEL-28 cell lines. nii.ac.jp Another antibiotic, AC6H, demonstrated cytotoxicity against P388 leukemia and B16 melanoma cells with IC50 values of 6.25 and 25 µg/mL, respectively. scispace.com The general understanding is that PBDs, including this compound, are significantly more potent than many systemic chemotherapeutic drugs. adcreview.com
Induction of Specific Cellular Responses, including DNA Damage Response
The primary mechanism of action for this compound and other PBDs involves their interaction with DNA. adcreview.com These compounds are sequence-selective DNA minor-groove binding agents. adcreview.com Upon binding, they form a covalent bond with the N2 of a guanine (B1146940) base, creating a DNA adduct. adcreview.com This adduct formation is a critical step in their cytotoxic effect, as it disrupts normal DNA functions. adcreview.comgoogleapis.com
The formation of these DNA adducts triggers a DNA damage response (DDR) within the cell. frontiersin.orgnih.govfrontiersin.org The DDR is a complex signaling network that detects DNA lesions and initiates cellular processes such as cell cycle arrest, DNA repair, or apoptosis (programmed cell death). frontiersin.orgnih.govfrontiersin.orgmdpi.comcrownbio.com In the case of PBD-induced damage, the cell's repair mechanisms are often overwhelmed, leading to the initiation of apoptosis. researchgate.netnih.govfrontiersin.orgrsc.org This process is characterized by events such as DNA fragmentation. nih.gov The inability of the cell to repair the extensive DNA damage caused by this compound is a key factor in its antitumor activity. adcreview.com
In Vivo Preclinical Models of Antitumor Activity
Assessment of Efficacy in Murine Tumor Models (e.g., Leukemia P388)
This compound has demonstrated significant in vivo antitumor activity in murine models. rsc.org A key model used in these preclinical studies is the P388 leukemia model in mice. rsc.orgnih.govnih.govnih.gov Studies have shown that this compound exhibits notable efficacy against leukemia P388 cells in these animal models. rsc.org The P388 leukemia cell line is a well-established and widely used tool for in vivo screening of potential anticancer agents. nih.govnih.govnih.gov The positive results in these models have been a crucial indicator of this compound's potential as a therapeutic agent. rsc.org
Investigation of this compound Efficacy against Specific Neoplastic Subtypes in Preclinical Settings
Beyond leukemia, the broader class of PBDs, to which this compound belongs, has shown a wide spectrum of anti-tumor activity in preclinical settings. rsc.orgadcreview.com While specific data for this compound against a comprehensive panel of neoplastic subtypes is limited in the provided results, the known activity of PBDs suggests potential efficacy against various human cancer cell lines. googleapis.com The investigation of PBD dimers, for instance, has revealed broad-spectrum anti-tumor activity in vivo. adcreview.com These dimers function by crosslinking DNA strands, a mechanism that cancer cells find particularly difficult to repair. adcreview.com The efficacy of PBDs has been noted in various cancer types, highlighting the potential for this compound to be effective against a range of neoplastic subtypes. rsc.orgadcreview.com
Mechanisms of Acquired Resistance to Pyrrolo 1 2 Benzodiazepines, Relevant to Sibanomicin
Molecular Adaptations in Target Cells Affecting Drug Efficacy
Cancer cells can develop resistance to PBDs through molecular changes that affect the drug's primary target, DNA, or the cellular pathways that respond to DNA damage. nih.gov One significant adaptation is the downregulation of Schlafen family member 11 (SLFN11), a protein that sensitizes cancer cells to DNA-damaging agents. aacrjournals.orgnih.gov
Downregulation of SLFN11: Studies have shown that cell lines with acquired resistance to the PBD dimer SG3199 exhibit downregulation of SLFN11. aacrjournals.orgnih.gov SLFN11 plays a role in inducing cell death following DNA damage by irreversibly blocking replication forks. aacrjournals.org Its reduced expression, therefore, leads to decreased sensitivity to PBDs. aacrjournals.orgnih.gov For instance, a breast cancer cell line (MDA-MB-361) made resistant to SG3199 showed over 20-fold less sensitivity compared to the parent cells, a change associated with SLFN11 downregulation. aacrjournals.org Knockdown of SLFN11 in various tumor cell lines has been shown to reduce sensitivity to both SG3199 and PBD-conjugated ADCs. nih.gov
Role of Efflux Pump Overexpression and Membrane Transport Mechanisms
A primary mechanism of resistance to many anticancer drugs, including PBDs, is the increased expression of ATP-binding cassette (ABC) transporters. These proteins act as efflux pumps, actively removing cytotoxic compounds from the cell, thereby reducing their intracellular concentration and efficacy. oaepublish.commedtechbcn.comwikipedia.org
Upregulation of ABC Transporters: Research has identified the upregulation of specific ABC transporters in cell lines with acquired resistance to PBDs. nih.govnih.gov Notably, ABCG2 (also known as BCRP) and ABCC2 have been implicated in resistance to PBD dimers and antibody-drug conjugates (ADCs) containing PBDs. nih.govnih.gov In resistant cell lines, the expression of these transporter genes was significantly increased. nih.gov The use of inhibitors for ABCG2 and ABCC2 was able to restore the cytotoxic sensitivity of these cells to the PBDs. nih.govnih.gov Interestingly, the multidrug resistance protein 1 (MDR1 or ABCB1) was not found to be upregulated in these PBD-resistant cell lines. nih.govnih.gov The overexpression of efflux pumps is considered an upstream mechanism of resistance, as it prevents the drug from reaching its intracellular target.
Table 1: ABC Transporters in PBD Resistance
Alterations in DNA Repair Pathways and Their Contribution to Resistance
Since PBDs exert their cytotoxic effects by forming DNA adducts and cross-links, the cell's DNA repair machinery plays a critical role in determining sensitivity and resistance. nih.govnih.gov Alterations that enhance the cell's ability to repair PBD-induced DNA damage can lead to resistance.
Nucleotide Excision Repair (NER): The NER pathway is a key mechanism for repairing bulky, helix-distorting DNA lesions. nih.govbiorxiv.org While PBD-induced adducts cause minimal DNA distortion, studies have shown that NER, particularly the global genomic repair (GGR) sub-pathway, is crucial for repairing lesions caused by PBD monomers. nih.govbiorxiv.org Cells deficient in NER components, such as UvrA, show significantly compromised survival when treated with PBD monomers. nih.govbiorxiv.org
Homologous Recombination (HR): The repair of DNA interstrand cross-links (ICLs), a hallmark of PBD dimer activity, often involves the HR pathway. nih.gov Cells with defects in HR have demonstrated increased sensitivity to the PBD dimer SG3199. ucl.ac.uk Conversely, enhanced HR capacity could contribute to resistance, although direct evidence for upregulation of HR in Sibanomicin resistance is less established compared to efflux pump overexpression. nih.gov
ERCC1-XPF Endonuclease: The ERCC1-XPF endonuclease, which is involved in both NER and ICL repair, has been shown to contribute to the repair of ICLs produced by PBD dimers. ucl.ac.uk Cells deficient in the ERCC1 protein show increased sensitivity to SG3199.
Analysis of Cross-Resistance Profiles with Other Pyrrolonih.govnih.govbenzodiazepine Agents
Understanding cross-resistance patterns is vital for predicting the efficacy of second-line treatments.
Cross-Resistance Among PBDs: Cell lines that develop resistance to one PBD agent, such as the PBD dimer SG3199, often exhibit cross-resistance to other PBDs and PBD-containing ADCs. nih.govaacrjournals.org For example, a cell line made resistant to an ADC carrying a PBD dimer also showed resistance to the free PBD dimer, and vice-versa. nih.gov A PBD-resistant breast cancer cell line (361-PBDr) was cross-resistant to other PBD warheads and PBD-conjugated ADCs. aacrjournals.orgnih.gov
Lack of Cross-Resistance with Some Conventional Chemotherapies: Importantly, acquired resistance to PBDs does not always confer resistance to conventional DNA cross-linking agents like cisplatin (B142131) and melphalan. ucl.ac.uk This is likely because these conventional agents are not substrates for the same efflux pumps (e.g., ABCG2) that are upregulated in PBD-resistant cells. ucl.ac.uk Similarly, no cross-resistance was observed with doxorubicin, a known substrate for MDR1, which is consistent with the finding that MDR1 is not upregulated in these PBD-resistant models. ucl.ac.uk
Table 2: Cross-Resistance of PBD-Resistant Cell Lines
Advanced Analytical Characterization Techniques for Sibanomicin Research
Spectroscopic Methods for Structural Elucidation of Sibanomicin Metabolites and Analogues
The structural elucidation of this compound's metabolites and synthetic analogues is critical for understanding its metabolic fate, structure-activity relationships, and for the development of new, improved therapeutic agents. Spectroscopic techniques are the cornerstone of this process.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the chemical structure of organic compounds. d-nb.info For this compound metabolites, multi-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are employed to establish atom connectivity and stereochemistry. Given that NMR experiments often require pure samples in sufficient quantities, this can be challenging for minor metabolites. d-nb.info Advances such as high-field magnets and cryogenic probes have significantly enhanced sensitivity, making it possible to analyze sub-milligram quantities of complex molecules. nih.gov
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. When coupled with mass spectrometry, techniques like infrared ion spectroscopy (IRIS) can help differentiate between isomeric structures of metabolites by comparing experimental IR spectra with those predicted by quantum-chemical calculations. nih.gov This is particularly useful for pinpointing the site of metabolic modifications, such as hydroxylation or glucuronidation, on the complex this compound scaffold. nih.gov
Key Spectroscopic Techniques in this compound Research:
| Technique | Application | Key Insights |
|---|---|---|
| NMR Spectroscopy | Elucidation of metabolite and analogue structures. | Provides detailed information on atom connectivity, stereochemistry, and conformation. d-nb.infonih.gov |
| IR Spectroscopy | Functional group identification. | Helps confirm chemical modifications and differentiate isomers, especially when combined with other methods. nih.gov |
Chromatographic Techniques for Purity Assessment, Isolation, and Quantification (e.g., HPLC-ESI)
Chromatography is indispensable for the isolation, purification, and quantification of this compound and its related compounds from complex mixtures such as fermentation broths or biological samples.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique. When coupled with a detector like a UV-Vis spectrophotometer or a mass spectrometer, it allows for both the quantification and purity assessment of this compound. Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. hyphadiscovery.com The development of a robust HPLC method involves optimizing parameters such as the column, mobile phase composition, and gradient elution to achieve high resolution and sensitivity.
For isolation, preparative HPLC is utilized to purify multi-milligram or even gram quantities of the target compound. hyphadiscovery.com This is essential for obtaining sufficient material for comprehensive structural elucidation by NMR or for further biological testing. Other chromatographic methods, such as high-speed countercurrent chromatography (HSCCC), can also be employed for the separation and purification of natural products from crude extracts. researchgate.net
The coupling of HPLC with Electrospray Ionization (ESI) mass spectrometry (HPLC-ESI-MS) is a powerful combination for analyzing complex mixtures. It provides retention time, molecular weight, and fragmentation data simultaneously, facilitating the identification of known and unknown compounds in a sample. researchgate.net
Mass Spectrometry for Metabolite Profiling and DNA Adduct Characterization
Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio of ions, making it ideal for metabolite profiling and characterizing the covalent adducts that this compound forms with DNA. rfi.ac.uk
In metabolite profiling, liquid chromatography-mass spectrometry (LC-MS) is used to detect and identify potential metabolites in biological matrices. d-nb.info High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown metabolite. chemrxiv.org Tandem mass spectrometry (MS/MS or MSn) experiments involve isolating a specific ion and fragmenting it to obtain structural information, which helps in identifying the site of metabolic modification. d-nb.inforfi.ac.uk
A crucial aspect of this compound's mechanism of action is its ability to form covalent bonds with DNA, creating DNA adducts. "Adductomics," the comprehensive analysis of these modifications, heavily relies on LC-MS/MS. researchgate.net These methods can detect the characteristic neutral loss of the deoxyribose sugar moiety from a modified deoxynucleoside, which is a signature of a DNA adduct. diva-portal.org Data-independent acquisition (DIA) methods have been developed to screen for a wide range of DNA adducts in a single analysis, enhancing the discovery of both expected and unexpected modifications. researchgate.netspectroscopyonline.com
MS-Based Techniques for this compound Analysis:
| Technique | Application | Key Findings |
|---|---|---|
| LC-HRMS | Metabolite profiling and identification. | Provides accurate mass for elemental composition determination of metabolites. chemrxiv.org |
| LC-MS/MS | Structural characterization of metabolites and DNA adducts. | Identifies specific adducts through characteristic fragmentation patterns and neutral losses. spectroscopyonline.commdpi.com |
| DIA-MS | Untargeted DNA adductomics. | Enables screening for a broad spectrum of DNA modifications in a single run. researchgate.net |
High-Resolution Techniques for Molecular Interaction Analysis (e.g., NMR, Cryo-EM of DNA-drug complexes)
Understanding the precise three-dimensional interactions between this compound and its biological target, DNA, is fundamental to explaining its potent cytotoxicity. High-resolution structural biology techniques provide these critical insights.
Nuclear Magnetic Resonance (NMR) spectroscopy is not only used for small molecule elucidation but also for studying the structure and dynamics of macromolecular complexes in solution. nuvisan.com Protein-observed or ligand-observed NMR methods can be used to study the binding of this compound to DNA. It can identify the specific nucleotides involved in the interaction, determine the binding affinity, and provide information on the conformational changes that occur in both the drug and the DNA upon complex formation. nuvisan.com
Cryogenic Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structures of large and complex biological assemblies, including protein-nucleic acid complexes. nih.gov For a this compound-DNA complex, particularly if it is large or part of a larger protein assembly (e.g., involving histones or repair enzymes), cryo-EM can provide a near-atomic resolution 3D map. nanoimagingservices.com This allows for the direct visualization of how this compound docks into the DNA minor groove and forms its covalent bond, offering invaluable information for the rational design of new drug analogues. nih.govnanoimagingservices.com While cryo-EM is typically used for molecules larger than 100 kDa, its application in conjunction with other techniques like NMR can be powerful. nih.govbiologists.com
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound (Sibiromycin) | 6437361 nih.gov |
| Lomaiviticin A | 136230216 nih.gov |
Biotechnological Applications and Future Research Directions for Sibanomicin
Genetic Engineering of Producing Organisms for Enhanced Biosynthesis and Yield
The production of sibanomicin and other PBDs originates from microbial sources, primarily Streptomyces species. adcreview.com Genetic engineering of these producing organisms presents a powerful strategy to enhance the biosynthesis and yield of these valuable compounds. Techniques such as the overexpression of key biosynthetic genes or the knockout of competing metabolic pathways can be employed to channel metabolic flux towards this compound production. wikipedia.orgnih.gov
Metabolic engineering, a core discipline in this effort, involves the targeted modification of an organism's genetic and regulatory processes to increase the production of a specific substance. wikipedia.org This can involve introducing heterologous genes to create new pathways or optimizing existing ones. wikipedia.org For instance, increasing the expression of genes encoding rate-limiting enzymes in the this compound biosynthetic pathway could significantly boost yields. wikipedia.org Furthermore, advancements in genetic engineering tools like CRISPR-Cas9 have made precise and efficient gene editing in microorganisms more accessible, facilitating the rational design of high-producing strains. mdpi.com
Combinatorial Biosynthesis for the Generation of Novel this compound Derivatives
Combinatorial biosynthesis is a powerful technique that involves the directed modification of biosynthetic pathways to create novel chemical structures. rsc.org This approach has been successfully applied to generate new analogs of various natural products, including those related to this compound. nih.govnih.gov By introducing genes from different biosynthetic pathways into the this compound-producing organism, it is possible to generate hybrid compounds with altered structures and potentially improved therapeutic properties. nih.govnih.gov
A key aspect of this strategy is the flexibility of the enzymes involved in the biosynthetic pathway. For example, the glycosyltransferases responsible for attaching sugar moieties to the PBD core can often accept a range of sugar substrates. nih.govnih.gov By introducing genes for the biosynthesis of different deoxysugars, researchers have successfully generated novel sipanmycin derivatives, a related class of compounds, with altered glycosylation patterns. nih.govnih.gov This "glycodiversification" is a valuable tool for expanding the structural diversity of these metabolites. nih.gov
Application of Synthetic Biology Approaches for Pathway Manipulation and Diversification
Synthetic biology offers a systematic and engineering-based approach to redesigning biological systems for new purposes. ujpronline.comazolifesciences.com This field provides a powerful toolkit for manipulating and diversifying the biosynthetic pathways of compounds like this compound. ujpronline.comfrontiersin.org Key principles of synthetic biology, such as modularity, standardization, and orthogonality, enable the construction of novel genetic circuits and metabolic pathways with predictable behavior. ujpronline.comnih.gov
The application of synthetic biology in this context can range from the fine-tuning of gene expression to the construction of entirely new biosynthetic pathways in a heterologous host. illinois.edu By breaking down complex pathways into well-characterized "parts" (e.g., promoters, ribosome binding sites, terminators), researchers can systematically optimize the production of this compound or its derivatives. frontiersin.org Furthermore, synthetic biology enables the creation of customized microorganisms designed to produce complex pharmaceuticals that are otherwise difficult to synthesize. ujpronline.com This includes the potential to engineer minimal genomes, containing only the essential genes for survival and the desired biosynthetic pathway, to maximize production efficiency. azolifesciences.com
Exploration of this compound Derivatives in Antibody-Drug Conjugates (ADCs) Research
Antibody-drug conjugates (ADCs) are a targeted form of cancer therapy that combines the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. championsoncology.commdpi.com Pyrrolobenzodiazepines, including derivatives of this compound, are highly potent cytotoxic agents that are well-suited for use as payloads in ADCs. adcreview.com Their ability to bind to the minor groove of DNA and cause cell death at very low concentrations makes them particularly effective. adcreview.com
The development of ADCs involves several key components: a specific antibody that targets a tumor-associated antigen, a stable linker, and a potent cytotoxic drug. researchgate.net this compound and its analogs are being explored as potential payloads due to their significant antitumor properties. googleapis.com Research in this area focuses on optimizing the linker technology to ensure that the cytotoxic agent is released only upon internalization of the ADC by the target cancer cell, thereby minimizing off-target toxicity. mdpi.com The generation of novel PBD derivatives through combinatorial biosynthesis and synthetic biology can provide a diverse library of potential payloads with improved efficacy and safety profiles for ADC development.
Emerging Research Avenues in this compound-Related Pyrrolonih.govnih.govbenzodiazepine Compounds
The broader family of pyrrolo nih.govgoogleapis.combenzodiazepines, to which this compound belongs, continues to be a fertile ground for drug discovery. mdpi.com Research is ongoing to synthesize and evaluate new analogs with a wide range of biological activities. mdpi.com These efforts are not limited to anticancer agents but also explore potential applications as anti-inflammatory, analgesic, and anticonvulsant agents. mdpi.com
Q & A
Q. Q1. What experimental methodologies are recommended to determine Sibanomicin’s mechanism of action in bacterial models?
Methodological Answer:
- Step 1 : Begin with minimum inhibitory concentration (MIC) assays to establish baseline antibacterial activity against target pathogens. Pair this with time-kill curve analyses to evaluate bactericidal vs. bacteriostatic effects .
- Step 2 : Use transcriptomic profiling (e.g., RNA sequencing) to identify genes/pathways affected by this compound. Validate findings with knockout bacterial strains to confirm target specificity .
- Step 3 : Employ structural biology techniques (e.g., X-ray crystallography or cryo-EM) to visualize this compound’s interaction with bacterial ribosomes or membrane proteins. Compare results to known antibiotics (e.g., macrolides) to infer mechanistic parallels or novelties .
Q. Q2. How should researchers standardize the characterization of this compound’s physicochemical properties for reproducibility?
Methodological Answer :
- Follow IUPAC guidelines for compound purity verification using HPLC (>95% purity) and mass spectrometry (exact mass confirmation) .
- Report solubility in multiple solvents (e.g., DMSO, PBS) and stability under varying pH/temperature conditions. Use accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life .
- Document spectroscopic data (NMR, IR) in full, adhering to journal requirements for chemical characterization (e.g., Medicinal Chemistry Research guidelines) .
Advanced Research Questions
Q. Q3. How can conflicting in vitro and in vivo bioactivity data for this compound be systematically resolved?
Methodological Answer :
- Step 1 : Conduct meta-analysis of existing studies to identify variables causing discrepancies (e.g., bacterial strain variability, animal model differences) .
- Step 2 : Design head-to-head experiments under controlled conditions. For example, compare this compound’s efficacy in neutropenic vs. immunocompetent murine models to assess host immune system contributions .
- Step 3 : Apply multivariate statistical models (e.g., ANOVA with post-hoc tests) to isolate confounding factors. Report effect sizes and confidence intervals to quantify uncertainty .
Q. Contradiction Analysis Framework :
| Study Type | Observed Outcome | Proposed Explanation | Follow-Up Experiment |
|---|---|---|---|
| In vitro | High potency (IC50 = 0.5 µM) | Serum protein binding reduces free drug concentration | Measure protein binding via equilibrium dialysis |
| In vivo | Low efficacy (30% survival) | Poor pharmacokinetic penetration in target tissues | Perform tissue distribution studies with radiolabeled this compound |
Q. Q4. What strategies optimize this compound’s synthetic pathway for scalable academic research?
Methodological Answer :
- Step 1 : Use retrosynthetic analysis to identify bottlenecks (e.g., low-yield glycosylation steps). Replace unstable intermediates with protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) .
- Step 2 : Apply design of experiments (DoE) to optimize reaction parameters (temperature, catalyst loading). For example, a 3-factor DoE might reveal that 60°C, 10 mol% Pd(OAc)₂, and 24h reaction time maximize yield .
- Step 3 : Validate scalability in flow chemistry systems to enhance reproducibility and reduce batch-to-batch variability .
Q. Synthetic Optimization Data :
| Reaction Step | Initial Yield (%) | Optimized Yield (%) | Critical Parameter Adjusted |
|---|---|---|---|
| Glycosylation | 35 | 72 | Anhydrous conditions, 4Å molecular sieves |
| Cyclization | 50 | 85 | Microwave irradiation (100°C, 30 min) |
Q. Q5. How should researchers design a robust literature review to contextualize this compound’s novelty?
Methodological Answer :
- Step 1 : Use PICO framework (Population: Bacterial strains; Intervention: this compound; Comparison: Existing antibiotics; Outcome: MIC/Resistance rates) to structure search queries in databases like PubMed and SciFinder .
- Step 2 : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies. Exclude non-peer-reviewed sources (e.g., preprints) unless validated by subsequent publications .
- Step 3 : Create a citation matrix to map relationships between this compound and related compounds (e.g., erythromycin derivatives). Highlight gaps in resistance mechanisms or toxicity profiles .
Methodological Pitfalls & Solutions
Q. Q6. What are common errors in interpreting this compound’s dose-response relationships, and how can they be mitigated?
Methodological Answer :
- Error 1 : Assuming linearity in dose-response curves. Solution : Use four-parameter logistic models to account for sigmoidal behavior .
- Error 2 : Overlooking time-dependent killing effects . Solution : Integrate PK/PD modeling (e.g., AUC/MIC ratios) to correlate in vitro data with in vivo outcomes .
- Error 3 : Ignoring solvent interference in assays. Solution : Include vehicle controls (e.g., DMSO at 0.1% v/v) to isolate compound-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
